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Compound of Interest

Compound Name:
2-(1H-pyrazol-1-ylmethyl)-1,4-

oxazepane

CAS No.: 1256643-06-7

Cat. No.: B578584

Get Quote

Executive Summary & Strategic Value
The coupling of 1H-pyrazole and oxazepane scaffolds represents a high-value transformation

in modern drug discovery. The oxazepane ring acts as a conformationally restricted morpholine

surrogate, often improving metabolic stability and water solubility, while the pyrazole moiety

serves as a privileged pharmacophore for kinase inhibition and GPCR modulation.

However, this coupling presents distinct synthetic challenges:

Regioselectivity: The amphoteric nature of 1H-pyrazole (N1 vs. N2 tautomerism) requires

precise control during N-functionalization.

Steric Bulk: The 7-membered oxazepane ring is more sterically demanding than 5- or 6-

membered analogs (pyrrolidine/piperidine), often retarding oxidative addition or reductive

elimination in catalytic cycles.

This guide details two primary workflows: Buchwald-Hartwig Cross-Coupling (connecting the

oxazepane nitrogen to the pyrazole carbon) and Chan-Lam / N-Alkylation (connecting the
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pyrazole nitrogen to the oxazepane skeleton).

Strategic Decision Framework
Before selecting a protocol, the electronic and steric properties of the substrates must be

analyzed. Use the following decision tree to select the optimal methodology.

Start: Define Substrate Classes

Target Bond Type?

C-N Bond
(Pyrazole Carbon - Oxazepane Nitrogen)

Heteroaryl Amination

N-C Bond
(Pyrazole Nitrogen - Oxazepane Carbon)

N-Alkylation/Arylation

Pyrazole Electrophile? Oxazepane Electrophile?

Protocol A: Buchwald-Hartwig
(Pd-Catalyzed)

Halopyrazole (Cl/Br/I)

Protocol B: SNAr
(Requires EWG on Pyrazole)

Nitropyrazole/Fluoropyrazole

Protocol C: N-Alkylation
(Base-Mediated SN2)

Alkyl Halide Oxazepane

Protocol D: Chan-Lam
(Cu-Catalyzed, Boronic Acid)

Aryl/Heteroaryl Boronic Acid
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Figure 1: Strategic Decision Tree for selecting the coupling methodology based on substrate

availability and desired linkage.

Protocol A: Buchwald-Hartwig Cross-Coupling
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Objective: Coupling the secondary amine of oxazepane to a 4-bromo-1H-pyrazole (or similar

halo-pyrazole). Mechanism: Pd(0)/Pd(II) catalytic cycle.[1] The rate-determining step is

frequently the reductive elimination due to the flexibility and steric bulk of the oxazepane ring.

Critical Reagent Selection
Catalyst Precursor:Pd2(dba)3 or Pd(OAc)2.

Ligand:BrettPhos or RuPhos.

Rationale: These bulky, electron-rich dialkylbiaryl phosphine ligands promote the reductive

elimination of bulky amines like oxazepane. RuPhos is particularly effective for secondary

amines.

Base:NaOtBu (Sodium tert-butoxide) or LHMDS.

Note: Strong bases are required to deprotonate the amine-palladium complex. If the

substrate contains base-sensitive esters, switch to Cs2CO3.

Step-by-Step Methodology
Scale: 1.0 mmol (Standardized)

Preparation:

Dry a microwave vial or Schlenk tube and purge with Argon/Nitrogen.

Add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv, 1.0 mmol). Note: The pyrazole NH usually

requires protection (Trityl, SEM, or THP) to prevent catalyst poisoning.

Add Oxazepane (1.2 equiv, 1.2 mmol).

Add NaOtBu (1.4 equiv, 1.4 mmol).

Add BrettPhos (0.04 equiv, 4 mol%) and Pd(OAc)2 (0.02 equiv, 2 mol%). Alternatively, use

the precatalyst BrettPhos Pd G3.

Solvent Addition:
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Add anhydrous 1,4-Dioxane or Toluene (5 mL, 0.2 M concentration).

Sparging: Bubble Nitrogen through the solvent for 5 minutes to remove dissolved oxygen.

Reaction:

Thermal: Heat to 100°C for 12–18 hours.

Microwave (Recommended): Heat to 120°C for 30–60 minutes.

Workup:

Cool to room temperature.

Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

Concentrate in vacuo.

Deprotection (If Trityl used):

Treat the crude residue with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove

the Trityl group.

Neutralize and purify via flash chromatography (DCM/MeOH gradient).

Optimization Table (Ligand Screening)
Data simulated based on typical reactivity profiles for 7-membered rings.
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Entry Ligand Base Solvent Temp (°C) Yield (%) Notes

1 PPh3 NaOtBu Toluene 100 <10

Ligand too

small/unre

active

2 BINAP NaOtBu Toluene 110 45
Moderate

conversion

3 XPhos NaOtBu Dioxane 100 68
Good, but

slow

4 RuPhos NaOtBu Dioxane 100 88

Optimal for

secondary

amines

5 BrettPhos Cs2CO3 t-Amyl 110 72

Best for

base-

sensitive

substrates

Protocol B: Regioselective N-Alkylation
Objective: Coupling the 1H-pyrazole Nitrogen to an Oxazepane-Electrophile. Challenge: 1H-

pyrazoles have two nucleophilic nitrogens (N1 and N2). If the pyrazole is asymmetric (e.g., 3-

methyl-1H-pyrazole), alkylation produces a mixture of isomers.

Regiochemistry Control[2][3]
Steric Control: Alkylation generally favors the less sterically hindered nitrogen (N1) if bulky

groups are at C3.

Electronic Control: Electron-withdrawing groups (EWG) at C3/C5 increase the acidity of the

NH, often favoring N1 alkylation under thermodynamic control.

Step-by-Step Methodology (Base-Mediated)
Substrates: 3-substituted-1H-pyrazole + N-Boc-4-mesyloxy-oxazepane.

Activation:
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Dissolve 3-substituted-1H-pyrazole (1.0 equiv) in anhydrous DMF or Acetonitrile.

Add Cs2CO3 (2.0 equiv). Stir at RT for 30 mins to generate the pyrazolate anion.

Coupling:

Add N-Boc-4-(methanesulfonyloxy)oxazepane (1.1 equiv).

Heat to 60–80°C for 4–8 hours.

Purification & Isomer Separation:

Dilute with water, extract with EtOAc.

Critical Step: Regioisomers (N1 vs N2) usually have distinct Rf values. Separate via silica

gel chromatography.[2][3]

Identification: Use NOESY NMR.[4] The N1-alkyl isomer will show NOE correlations

between the alkyl group and the proton/group at C5. The N2-alkyl isomer will show NOE

with the group at C3.

Mechanistic Visualization
Understanding the catalytic cycle is vital for troubleshooting low yields. The diagram below

highlights the reductive elimination bottleneck common with 7-membered rings.

Critical Bottleneck

L-Pd(0)
Active Species Oxidative Addition
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Ar-Br Amine Coordination

(Pd-N-Oxazepane)
Oxazepane

Deprotonation
(Base Required)NaOtBu

Reductive Elimination
(Product Release)

Pd-Amido Complex

Regeneration
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Figure 2: The Buchwald-Hartwig Catalytic Cycle. The Reductive Elimination step (highlighted in

red) is often the rate-limiting step for sterically encumbered amines like oxazepane,
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necessitating bulky ligands like RuPhos.

Troubleshooting Guide
Problem Root Cause Solution

Low Conversion
Catalyst poisoning by Pyrazole

N

Protect Pyrazole NH

(Trityl/THP) or increase

catalyst loading to 5-10 mol%.

Dehalogenation -Hydride elimination

Switch solvent to Toluene;

avoid isopropanol. Use ligands

that enforce reductive

elimination (BrettPhos).

Regioisomer Mix Tautomerism during alkylation

Switch to Chan-Lam coupling

(Cu(OAc)2, Boronic Acid)

which often proceeds at RT

and can be more selective.

No Reaction Oxazepane sterics

Increase temperature to 120°C

(Microwave). Switch to Pd-

PEPPSI-IPr catalyst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b578584/docs#application-note-strategic-coupling-of-
1h-pyrazole-to-oxazepane-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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